molecular formula C6H2BrClFNO2 B2981619 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene CAS No. 1805575-94-3

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

Cat. No. B2981619
CAS RN: 1805575-94-3
M. Wt: 254.44
InChI Key: QWYYHPXBAHLFAN-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a benzene derivative with bromine, chlorine, fluorine, and nitro groups as substituents . It is a complex aromatic compound that can participate in various chemical reactions due to the presence of these functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different substituent to the benzene ring . The order of these steps would be crucial, as some groups are activating (electron-donating) and others are deactivating (electron-withdrawing), which influences the positions where subsequent substituents are added . For example, nitration could be a possible first step, followed by halogenation steps to introduce the bromine, chlorine, and fluorine .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene would consist of a benzene ring with the bromine, chlorine, fluorine, and nitro groups attached at the 1st, 2nd, 4th, and 3rd positions respectively . The positioning of these groups is determined by the rules of IUPAC nomenclature, which prioritize certain groups over others .


Chemical Reactions Analysis

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles and electron-withdrawing groups . Additionally, it can undergo electrophilic aromatic substitution reactions, a common reaction type for benzene derivatives .


Physical And Chemical Properties Analysis

As an aromatic compound, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene would likely be a solid or liquid at room temperature . Its solubility in water might be limited . The presence of the nitro group could contribute to a high dipole moment, indicating significant polarity .

Scientific Research Applications

Mechanism of Action

The mechanism of these reactions typically involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate . In the case of nucleophilic aromatic substitution, the nucleophile attacks the electrophilic carbon, displacing the halogen .

Safety and Hazards

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene could pose several hazards. It might be harmful if swallowed, in contact with skin, or if inhaled . It could cause skin and eye irritation and may cause respiratory irritation . Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYYHPXBAHLFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

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